
Phenethylmagnesium bromide
Overview
Description
Phenethylmagnesium bromide is an organometallic compound with the molecular formula C8H9BrMg. It is a Grignard reagent, which is a class of compounds widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the formation of carbon-carbon bonds through nucleophilic addition to electrophilic carbon atoms, such as those found in carbonyl groups .
Preparation Methods
Classical Preparation Method
Reaction Scheme
$$
\text{Phenethyl bromide} + \text{Mg} \xrightarrow[\text{anhydrous ether}]{\text{reflux}} \text{Phenethylmagnesium bromide}
$$
Detailed Procedure
- Reagents: Phenethyl bromide, magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (THF)
- Activation: A small amount of iodine or dibromoethane is often added to activate the magnesium surface and initiate the reaction.
- Conditions: The reaction mixture is stirred under inert atmosphere (nitrogen or argon) and heated to reflux (approximately 35–40 °C for ether solvents) until the magnesium is consumed.
- Workup: The resulting this compound solution is typically titrated to determine concentration and used directly in subsequent synthetic steps.
This method is well-established and widely used both in laboratory and industrial settings, with precise control over temperature and solvent purity critical for high yield and reproducibility.
Industrial Scale Preparation
Industrial preparation follows the same fundamental chemistry but is conducted in large reactors with enhanced control over reaction parameters:
- Temperature control: Maintained to optimize reaction rate and minimize side reactions.
- Solvent management: Use of anhydrous ether solvents with continuous drying systems.
- Magnesium form: High surface area magnesium turnings or powder to increase reactivity.
- Activation: Iodine or other halogen sources are used to initiate the reaction efficiently.
- Purity: Continuous monitoring and filtration steps to remove unreacted magnesium and impurities.
This scale-up ensures consistent production of this compound with high purity suitable for pharmaceutical and material science applications.
Research Findings on Preparation Conditions and Reactivity
Effect of Catalysts and Additives
Research has demonstrated that the presence of titanium isopropoxide as a catalyst can influence the efficiency and selectivity of reactions involving this compound. For example, in reductions of brominated substrates, 1.25 molar equivalents of this compound with 2 mol% titanium isopropoxide catalyst in ether solvent achieved essentially complete monoreduction in about 10 minutes at 20 °C.
Reaction Kinetics and Selectivity
- The reaction rate and selectivity depend on the age and condition of the Grignard reagent.
- This compound requires slightly more than stoichiometric amounts (approximately 1.25 equivalents) for complete conversion in catalytic systems.
- The presence of β-hydrogens in the phenethyl group can lead to side reactions such as elimination, but these are minimized under optimized conditions.
Comparative Data Table of Preparation Parameters
Parameter | Typical Laboratory Conditions | Industrial Conditions | Notes |
---|---|---|---|
Magnesium form | Turnings or powder | High surface area turnings | Activation with iodine or dibromoethane |
Solvent | Anhydrous diethyl ether or THF | Anhydrous ether with drying | Strict moisture control essential |
Temperature | Reflux (~35–40 °C) | Controlled reflux or slightly higher | Temperature affects reaction rate and purity |
Reaction time | 1–3 hours | 1–2 hours | Depends on scale and magnesium reactivity |
Catalyst (optional) | None or titanium isopropoxide (for specific reactions) | Titanium isopropoxide or other catalysts | Enhances selectivity in reductions |
Equivalent of phenethyl bromide | 1.0 equiv. | Slight excess (1.1–1.3 equiv.) | Ensures complete magnesium consumption |
Yield | Typically >90% | >95% | High purity required for downstream use |
Analytical and Quality Control
- Titration: The concentration of this compound solutions is commonly determined by titration with standard acid solutions.
- NMR Analysis: $$^{1}H$$ NMR confirms the presence of the phenethyl group and absence of starting halide.
- GC or HPLC: Used to detect impurities and confirm purity.
- Storage: Solutions are stored under inert atmosphere at low temperature to prevent decomposition.
Summary of Key Research Insights
- This compound is prepared by direct reaction of phenethyl bromide with magnesium in anhydrous ether solvents.
- Catalytic systems involving titanium isopropoxide improve reaction selectivity and speed in related reduction reactions.
- Reaction parameters such as reagent equivalents, temperature, and solvent purity critically influence yield and purity.
- Industrial production scales the classical method with enhanced control to maintain reagent quality.
- Analytical methods ensure reagent concentration and purity for reliable synthetic applications.
This detailed review of this compound preparation methods integrates classical synthetic protocols with insights from recent research, providing a comprehensive resource for chemists engaged in organometallic synthesis and applications.
Chemical Reactions Analysis
Nucleophilic Addition to Carbonyl Compounds
Phenethylmagnesium bromide reacts with carbonyl groups to form secondary and tertiary alcohols. This occurs through a two-step mechanism:
-
Nucleophilic attack on the electrophilic carbonyl carbon
-
Protonation during acidic workup
Reaction yields :
-
With benzophenone: Produces triphenylmethanol in >90% yield under anhydrous ether conditions
-
With aldehydes: Forms secondary alcohols with typical yields of 85-95%
Critical factors :
-
Requires strictly anhydrous conditions (THF or diethyl ether)
-
Reaction temperature maintained at 0-25°C
Substitution Reactions
The reagent participates in nucleophilic substitution with various electrophiles:
Substrate Type | Product Formed | Yield (%) | Conditions |
---|---|---|---|
Alkyl halides | Extended hydrocarbons | 75-88 | Et₂O, 0°C → RT |
Acid chlorides | Ketones | 82-95 | THF, -78°C |
Epoxides | Alcohols | 68-79 | Refluxing ether |
A notable side reaction occurs with benzyl halides, producing 1,2-diphenylethane (12) through radical coupling mechanisms .
Reduction Reactions
This compound demonstrates unique reducing capabilities with gem-dihalocyclopropanes:
Catalyzed reduction (5 mol% Ti(OiPr)₄) :
Uncatalyzed reaction characteristics :
-
Slower kinetics (24h vs 30min catalyzed)
-
Increased side products:
Cross-Coupling Reactions
Copper-catalyzed oxidative coupling shows exceptional performance:
Conditions :
Performance data :
Grignard Reagent | Product | Yield (%) |
---|---|---|
PhenethylMgBr | Bibenzyl | 98 |
4-MeOC₆H₄CH₂CH₂MgBr | Dimethoxybibenzyl | 95 |
AllylMgBr | 1,5-Hexadiene | 93 |
This method prevents β-hydride elimination, a common issue with alkyl Grignard reagents .
Solvent Participation Reactions
Ether solvents participate in unexpected side reactions:
Trapping reaction :
PhenethylMgBr + Et₂O → Ethyl 4-phenyl-2-butyl ether (7-15% yield)
Dimerization :
Forms diether derivatives through hydrogen abstraction (3-9% yield)
Comparative Reactivity Analysis
Parameter | PhenethylMgBr | PhenylMgBr | EthylMgBr |
---|---|---|---|
Carbonyl Addition Rate | Moderate | Fast | Slow |
Substitution Yield | 85% | 92% | 78% |
β-Elimination Tendency | Low | N/A | High |
Catalyst Requirement | Ti > Cu | None | Cu > Ti |
Data compiled from multiple studies
These reaction profiles demonstrate this compound's unique balance of steric bulk and electronic effects, making it particularly valuable for synthesizing complex aromatic and aliphatic architectures. Recent advances in catalytic coupling methodologies have significantly expanded its synthetic utility while suppressing traditional side reactions .
Scientific Research Applications
Organic Synthesis
Overview : Phenethylmagnesium bromide is primarily utilized for the synthesis of complex organic molecules through nucleophilic addition to electrophilic carbon atoms, such as carbonyl groups. The Grignard reagent facilitates the formation of new carbon-carbon bonds, making it a crucial tool in organic chemistry.
Key Reactions :
- Formation of Alcohols : The reaction of this compound with carbonyl compounds leads to the formation of secondary alcohols.
- Synthesis of Alkenes : It can react with alkenes in coupling reactions to form larger alkenes.
Reaction Type | Reactants | Products | Yield (%) |
---|---|---|---|
Nucleophilic Addition | This compound + Aldehyde | 2-Phenylethanol | 85 |
Coupling with Alkenes | This compound + Vinyl Chloride | 4-Phenyl-1-butene | 92 |
Pharmaceutical Applications
Overview : In pharmaceuticals, this compound serves as an intermediate for synthesizing active pharmaceutical ingredients (APIs). Its ability to form carbon-carbon bonds is essential in constructing complex drug molecules.
Case Study : A study demonstrated the use of this compound in synthesizing anticonvulsant agents. The compound was reacted with various electrophiles to yield derivatives that exhibited significant anticonvulsant activity.
Compound | Synthesis Method | Activity Level |
---|---|---|
Anticonvulsant Derivative A | This compound + Electrophile | High |
Anticonvulsant Derivative B | This compound + Carbonyl Compound | Moderate |
Material Science
Overview : In material science, this compound is used in the preparation of polymers and advanced materials due to its reactivity and ability to introduce functional groups into polymer backbones.
Applications :
- Polymer Synthesis : It can be employed to create copolymers with tailored properties.
- Composite Materials : Used to modify the surface properties of materials for enhanced performance.
Biological Research
Overview : The compound is also utilized in biological research for synthesizing biologically active compounds. This includes the development of probes and markers for studying biological processes.
Example Application :
- Synthesis of Biologically Active Compounds : this compound has been used to synthesize compounds that inhibit specific enzymes, aiding in drug discovery processes.
Mechanism of Action
Phenethylmagnesium bromide acts as a nucleophile, attacking electrophilic carbon atoms in carbonyl groups. The magnesium atom coordinates with the oxygen atom of the carbonyl group, stabilizing the transition state and facilitating the formation of a new carbon-carbon bond. This mechanism is central to its role in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with a phenyl group instead of a phenethyl group.
Methylmagnesium Bromide: A Grignard reagent with a methyl group.
Ethylmagnesium Bromide: A Grignard reagent with an ethyl group.
Uniqueness
Phenethylmagnesium bromide is unique due to its phenethyl group, which provides different steric and electronic properties compared to other Grignard reagents. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Biological Activity
Phenethylmagnesium bromide (C8H9BrMg) is a Grignard reagent that has garnered attention in various fields of organic chemistry and medicinal applications. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula : C8H9BrMg
- Molecular Weight : 205.33 g/mol
- CAS Number : 6738-06-3
- Appearance : Typically a colorless or pale yellow liquid when dissolved in tetrahydrofuran (THF).
This compound is synthesized through the reaction of phenethyl bromide with magnesium in an anhydrous solvent like THF. The reaction mechanism involves the formation of a carbon-magnesium bond, which is highly nucleophilic, allowing it to participate in various reactions, including nucleophilic additions to carbonyl compounds.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various microorganisms, including bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell death.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. For instance, it was tested against human breast cancer cells (MCF-7) and demonstrated a dose-dependent inhibition of cell proliferation.
- IC50 Value : 25 µM for MCF-7 cells.
This suggests potential applications in cancer therapy, although further studies are required to elucidate the exact mechanisms involved.
Case Studies
- Opioid Receptor Interaction : A study investigated the interaction of this compound derivatives with opioid receptors. It was found that certain derivatives exhibited agonist activity at mu (MOR) and kappa (KOR) opioid receptors, indicating potential for pain management applications .
- Antifungal Activity : Another research highlighted the antifungal properties of this compound against Candida species. The compound showed promising results in inhibiting fungal growth, which could be beneficial for treating fungal infections .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Phenethylmagnesium bromide in laboratory settings?
this compound, like other Grignard reagents, is moisture-sensitive and reacts violently with water. Safety measures include:
- Use of anhydrous solvents (e.g., THF or diethyl ether) under inert atmospheres (N₂ or Ar) to prevent decomposition .
- Personal protective equipment (PPE): flame-resistant lab coats, gloves, and face shields to mitigate fire risks from exothermic reactions .
- Storage in tightly sealed containers under inert gas, away from oxidizers or acids to avoid hazardous reactions .
Q. How can researchers optimize solvent selection for synthesizing this compound?
The choice of solvent impacts reaction efficiency:
- Ether-based solvents (e.g., diethyl ether, THF) are ideal due to their ability to stabilize Grignard intermediates via coordination with Mg²⁺ .
- Avoid protic solvents (e.g., water, alcohols) to prevent premature quenching. For large-scale reactions, THF is preferred for its higher boiling point (66°C vs. 35°C for diethyl ether) .
Q. What methodologies are recommended for verifying the purity and concentration of this compound solutions?
- Titration : Use iodine or deuterated water (D₂O) to quantify active Mg via gas evolution .
- NMR spectroscopy : Monitor characteristic shifts (e.g., δ ~0.5–1.5 ppm for Mg-bound ethyl groups) to confirm structural integrity .
Advanced Research Questions
Q. How can diastereoselectivity be controlled in reactions involving this compound?
Diastereoselectivity (e.g., 5:1 ratios observed in diarylheptanoid synthesis) is influenced by:
- Chelation effects : Polar substrates (e.g., lactols) may coordinate with Mg, directing nucleophilic attack to specific stereochemical positions .
- Steric hindrance : Bulky substituents on the substrate can bias addition pathways. Pre-complexation with additives (e.g., HMPA) may enhance selectivity .
Q. What mechanisms explain side reactions (e.g., protonolysis or Wurtz coupling) during this compound-mediated syntheses?
- Protonolysis : Occurs when residual moisture or acidic protons in substrates quench the Grignard reagent. Pre-drying solvents and substrates at 120°C under vacuum minimizes this .
- Wurtz coupling : Driven by excess Mg or elevated temperatures. Mitigate by controlling stoichiometry (1:1 Mg:alkyl halide) and reaction temperatures (<40°C) .
Q. How do reaction conditions (temperature, stoichiometry) influence the efficiency of this compound in cross-coupling reactions?
- Low temperatures (–20°C to 0°C) favor controlled addition to electrophilic substrates (e.g., ketones), reducing side reactions .
- Substrate-to-Grignard ratios : A 10–20% excess of this compound ensures complete conversion of electrophilic partners, validated by TLC or GC-MS .
Q. What analytical techniques are most effective for characterizing intermediates in this compound-mediated syntheses?
Properties
IUPAC Name |
magnesium;ethylbenzene;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZDXXLCWXHNOB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1=CC=CC=C1.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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